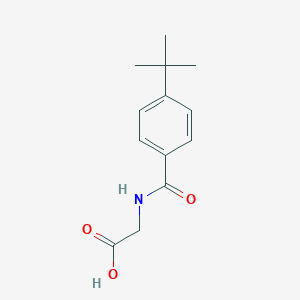
(4-tert-Butyl-benzoylamino)-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-tert-Butyl-benzoylamino)-acetic acid” is a derivative of 4-tert-Butylbenzoic acid . The parent compound, 4-tert-Butylbenzoic acid, is a white crystalline solid with a molecular weight of 178.23 g/mol . It has a linear formula of (CH3)3CC6H4CO2H .
Synthesis Analysis
The synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water has been reported . This reaction proceeds smoothly at room temperature and in neutral conditions to afford N-acylurea derivatives in high yields . The reaction sequence includes a proton transfer from the carboxylic acid to the basic nitrogen of the carbodiimide, followed by addition of the carboxylate to form the O-acyl isourea .Molecular Structure Analysis
The molecular structure of 4-tert-Butylbenzoic acid, the parent compound, is given by the SMILES string CC©©c1ccc(cc1)C(O)=O . The InChI key is KDVYCTOWXSLNNI-UHFFFAOYSA-N .Chemical Reactions Analysis
The reactions of carbodiimides with carboxylic acids are particularly interesting and have been studied extensively . The reaction sequence includes a proton transfer from the carboxylic acid to the basic nitrogen of the carbodiimide, followed by addition of the carboxylate to form the O-acyl isourea .Physical and Chemical Properties Analysis
4-tert-Butylbenzoic acid, the parent compound, has a melting point of 162-165 °C (lit.) . It is a white crystalline solid with a molecular weight of 178.23 g/mol .Aplicaciones Científicas De Investigación
Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs), including compounds with tert-butyl groups, are widely used in industrial products to prevent oxidation. Research has shown their presence in various environmental matrices and their potential human exposure through food intake, dust ingestion, and personal care products. Some SPAs may exhibit hepatic toxicity and endocrine-disrupting effects. Future studies are encouraged to develop SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Advanced Oxidation Processes for Acetaminophen Degradation
Advanced oxidation processes (AOPs) are used to treat acetaminophen (ACT) in aqueous media, generating various by-products. Research has focused on identifying these by-products, understanding their biotoxicity, and proposing degradation pathways. The study provides insights into the most reactive sites in the ACT molecule and highlights the toxicity of certain by-products (Qutob et al., 2022).
Stability and Degradation of Nitisinone
A study on nitisinone, a compound with applications in medical treatment, focuses on its stability and degradation pathways. The research employs liquid chromatography and mass spectrometry to identify degradation products and their stability, contributing to a better understanding of the compound's properties and potential risks or benefits of its medical application (Barchańska et al., 2019).
Global Trends in 2,4-D Herbicide Toxicity Studies
A scientometric review summarizes data on 2,4-dichlorophenoxyacetic acid (2,4-D) toxicity and mutagenicity, providing insights into global research trends. The review suggests a focus on molecular biology, gene expression, and assessment of exposure in future research efforts (Zuanazzi et al., 2020).
Organic Acid Vapors and Copper Corrosion
Research on the effects of organic acid vapors on copper corrosion highlights the environmental presence of carboxylic acids and their impact on metal corrosion. The study underscores the need for understanding the environmental behaviors of such compounds and their interactions with industrial materials (Bastidas & La Iglesia, 2007).
Safety and Hazards
Propiedades
IUPAC Name |
2-[(4-tert-butylbenzoyl)amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)10-6-4-9(5-7-10)12(17)14-8-11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHGSRKOCYEOSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801008150 |
Source


|
| Record name | N-(4-tert-Butylbenzoyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801008150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88449-81-4, 87015-91-6 |
Source


|
| Record name | N-(4-tert-Butylbenzoyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801008150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(4-tert-butylphenyl)formamido]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B349291.png)
![Ethyl 4-[(2-phenylethyl)amino]quinoline-3-carboxylate](/img/structure/B349292.png)
![1-(4-Chlorophenyl)-3-[(2-hydroxyethyl)sulfanyl]-3-(3,4,5-trimethoxyphenyl)propan-1-one](/img/structure/B349295.png)

![N-[(2H-1,3-benzodioxol-5-yl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine](/img/structure/B349302.png)
![18-Phenyl-16-thia-1,2,3,4,5,14-hexazapentacyclo[11.7.0.02,6.07,12.015,19]icosa-3,5,7,9,11,13,15(19),17-octaen-20-one](/img/structure/B349304.png)
![N'-[(2-hydroxyphenyl)methyl]-2-(4-methoxyphenoxy)pentanehydrazide](/img/structure/B349305.png)



![2-[[Benzyl(methyl)amino]methyl]isoindole-1,3-dione](/img/structure/B349321.png)
